molecular formula C6H11NO B116759 (E)-4-(dimethylamino)but-3-en-2-one CAS No. 2802-08-6

(E)-4-(dimethylamino)but-3-en-2-one

Cat. No. B116759
CAS RN: 2802-08-6
M. Wt: 113.16 g/mol
InChI Key: QPWSKIGAQZAJKS-SNAWJCMRSA-N
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Description

“(E)-4-(dimethylamino)but-3-en-2-one” is a chemical compound that is used in various chemical reactions. It is a versatile synthon used in the synthesis of a variety of other compounds .


Synthesis Analysis

The synthesis of “(E)-4-(dimethylamino)but-3-en-2-one” can be achieved through an organocatalytic dual activation strategy. This involves the reaction of various aryl/heteroaryl/styryl methyl ketones and cyclic ketones having an α-methylene moiety with N,N-dimethylformamide dimethyl acetal at 100 ˚C for 1-3 hours under solvent-free conditions .


Chemical Reactions Analysis

“(E)-4-(dimethylamino)but-3-en-2-one” is involved in various chemical reactions. For instance, it is used in the synthesis of versatile synthons (2E)-1-aryl/heteroaryl/styryl-3-(dimethylamino)prop-2-en-1-ones and α-(E)-[(dimethylamino)methylene]cycloalkanones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-4-(dimethylamino)but-3-en-2-one” include a molecular weight of 175.23 and a molecular formula of C11H13NO. It should be stored in a dry, room temperature environment .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds :

    • (E)-4-(dimethylamino)but-3-en-2-one derivatives have been used as intermediates in synthesizing various biologically active compounds. For instance, they play a crucial role in the synthesis of osimertinib, a drug used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
  • Development of Nonlinear Optical Materials :

    • This compound has been utilized in the synthesis of pyrene derivatives for broadband nonlinear refraction. These derivatives demonstrate potential for use in optical devices due to their high third-order nonlinear refractive index and high linear transmission (Wu et al., 2017).
  • Investigating Chemical Properties and Reactions :

    • Research has focused on the chemical properties of (E)-4-(dimethylamino)but-3-en-2-one, such as its role in forming intermolecular hydrogen bonds, which has implications for understanding molecular interactions and stability (Wójcik et al., 2004).
  • Catalysis and Organic Reactions :

    • This compound has been employed as a ligand in copper-catalyzed N-arylation of azoles and amides, indicating its utility in facilitating efficient organic reactions (Cheng, Sun, Wan, & Sun, 2009).
  • Synthesis of Heterocyclic Compounds :

    • It has been used in the synthesis of various heterocyclic compounds, such as pyridine and pyrrole derivatives, demonstrating its versatility as a reagent in organic synthesis (Uršič, Svete, & Stanovnik, 2008).
  • Exploration in Drug Development :

    • The compound has been identified as an agonist of the urotensin-II receptor, showing potential in drug discovery and development for targeted therapies (Croston et al., 2002).
  • Study of Molecular Interactions and Bonding :

    • Studies on (E)-4-(dimethylamino)but-3-en-2-one have provided insights into molecular interactions and bonding, such as the formation of cyclic complexes stabilized by hydrogen bonds, contributing to a deeper understanding of chemical bonding and molecular structure (Wójcik et al., 2004).

properties

IUPAC Name

(E)-4-(dimethylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWSKIGAQZAJKS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(dimethylamino)but-3-en-2-one

CAS RN

2802-08-6
Record name trans-4-(Dimethylamino)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SI Vdovenko, II Gerus, HA Fedorenko… - Spectrochimica Acta Part …, 2013 - Elsevier
IR Fourier spectra of two enaminoketones with general formula (CH 3 ) 2 NCR 1 CR 2 C(O)CF 3 , R 1 H, R 2 CH 3 (2); R 1 CH 3 , R 2 H (3) were investigated in various pure solvents. …
Number of citations: 9 www.sciencedirect.com
Q Yu, Y Zhang, JP Wan - Green Chemistry, 2019 - pubs.rsc.org
The α-oxoesterification of the CC double bond in readily available enaminones enabling efficient synthesis of α-ketoesters is developed. The reactions showing general tolerance to the …
Number of citations: 100 pubs.rsc.org
R Zeng, H Sheng, B Rao, Y Feng, H Wang… - Chemical Research in …, 2015 - Springer
An efficient, atom-economic and green approach to synthesizing enamines was developed by intermolecular hydroamination of activated alkynes with high yields under catalyst- and …
Number of citations: 8 link.springer.com
Y Liu, T Zhang, JP Wan - The Journal of Organic Chemistry, 2022 - ACS Publications
Ultrasound has been successfully employed to promote the thiocyanation of the C═C bond in enaminones for the synthesis of α-thiocyanoketones and 2-aminothiazoles. The reactions …
Number of citations: 13 pubs.acs.org
Y Gao, Y Liu, JP Wan - The Journal of Organic Chemistry, 2019 - ACS Publications
The visible light induced C–H bond thiocyanation on the α-site of tertiary enaminones has been realized under metal-free, photocatalytic conditions in the presence of Rose Bengal, …
Number of citations: 136 pubs.acs.org
MAP Martins, AR Meyer, PRS Salbego, DM Dos Santos… - Molecules, 2017 - mdpi.com
Understanding the supramolecular environment of crystal structures is necessary to facilitate designing molecules with desirable properties. A series of 12 novel 1,3,5-tris(1-phenyl-1H-…
Number of citations: 5 www.mdpi.com
L Vats, P Arya, R Kumar, S Giovannuzzi… - Future Medicinal …, 2023 - Future Science
Background: Inhibition of human carbonic anhydrase (hCA) isoforms IX and XII with concurrent inhibition of cathepsin B is a promising approach for targeting cancers. Methods/results: …
Number of citations: 3 www.future-science.com
Z Fang, Y Ma, J Dong - Tetrahedron Letters, 2022 - Elsevier
The cyclotrimerization reactions of enaminones have been efficiently performed in water in the presence of only a small amount of boron trifluoride diethyl etherate. The reactions led to …
Number of citations: 3 www.sciencedirect.com
Y Yang, G Zhong, J Fan, Y Liu - European Journal of Organic …, 2019 - Wiley Online Library
The tandem oxidation of the enaminone C=C double bond as well as subsequent C‐N bond formation are realized under metal‐free conditions by thermo‐induced free radical …
N Oger, E Le Grognec, FX Felpin - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
This review gives an overview of transformations involving the use of diazonium salts in flow. The efficiency of the strategies is critically discussed with a special emphasis on the design …
Number of citations: 66 pubs.rsc.org

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